5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound 5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with multiple functional groups, including benzyloxy, methoxy, fluoro, and imidazolyl groups. These substitutions confer unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde, 3-fluoro-4-methoxybenzoic acid, and 1H-imidazole.
Step 1 Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a multi-step process involving the condensation of 4-benzyloxy-3-methoxybenzaldehyde with an appropriate amine, followed by cyclization.
Step 2 Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxybenzoyl group can be introduced through an acylation reaction using 3-fluoro-4-methoxybenzoic acid and a suitable coupling reagent.
Step 3 Attachment of the Imidazolyl Group: The imidazolyl group can be attached via a nucleophilic substitution reaction using 1H-imidazole and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound’s structure suggests potential as an enzyme inhibitor, which could be explored in biochemical assays.
Receptor Binding: It may interact with specific biological receptors, making it a candidate for drug development.
Medicine
Pharmacology: The compound could be investigated for its therapeutic potential, particularly in targeting diseases where its unique functional groups may play a role.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its potential biological activities make it a candidate for pharmaceutical development.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-bromo-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluoro group in 5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one distinguishes it from its chloro and bromo analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C32H30FN3O6 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-methoxy-4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H30FN3O6/c1-40-25-11-10-23(17-24(25)33)30(37)28-29(36(32(39)31(28)38)15-6-14-35-16-13-34-20-35)22-9-12-26(27(18-22)41-2)42-19-21-7-4-3-5-8-21/h3-5,7-13,16-18,20,29,37H,6,14-15,19H2,1-2H3/b30-28- |
InChI Key |
PCDQOOKCDOCMQW-HYOGKJQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O)F |
Origin of Product |
United States |
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